H-Phe(3,4-DiCl)-OMe.HCl

Description

Historical Perspectives and Genesis of Halogenated Phenylalanine Derivatives Research

The exploration of non-natural amino acids, those not among the 20 common proteinogenic amino acids, has significantly broadened the scope of chemical and biological research. dimensioncap.com The synthesis of these unnatural analogues, including halogenated derivatives, has been a focal point of research for decades, driven by the desire to introduce novel chemical functionalities into peptides and proteins. nih.govbioascent.com

The introduction of halogen atoms onto the side chains of amino acids like phenylalanine is a key strategy for modulating the physicochemical and structural properties of polypeptides. nih.gov Early research recognized that such modifications could influence biological activity. The genesis of research into halogenated phenylalanine derivatives stems from the broader field of medicinal chemistry, where halogenation is a common tactic to enhance the therapeutic properties of molecules. nih.gov Scientists discovered that adding halogens could improve a drug's stability, lipophilicity, and binding affinity to biological targets. nih.gov

Theoretical and experimental studies have shown that halogenation, including chlorination, alters the electronic properties and hydrophobicity of the amino acid's aromatic side chain. researchgate.netmpg.de This can lead to enhanced non-covalent interactions, such as π-π stacking and halogen bonds, which are crucial for the structure and function of peptides and proteins. rsc.orgnih.gov This foundational knowledge spurred the synthesis and investigation of a wide array of halogenated phenylalanine derivatives, including dichloro-substituted variants like H-Phe(3,4-DiCl)-OMe.HCl, to systematically probe and exploit these effects in various research applications. researchgate.net

Structural Characteristics and Chemical Nomenclature of this compound

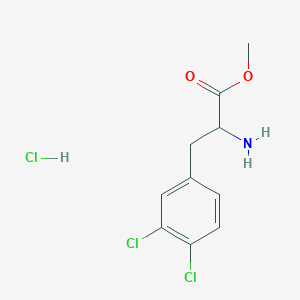

This compound is the hydrochloride salt of the methyl ester of 3,4-dichloro-L-phenylalanine. Its structure is characterized by a central alpha-carbon bonded to an amino group (protonated as an ammonium (B1175870) chloride salt), a hydrogen atom, a carboxyl group protected as a methyl ester, and a benzyl (B1604629) side chain. The phenyl ring of the benzyl group is substituted with two chlorine atoms at the 3 and 4 positions.

The systematic IUPAC name for this compound is methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride. chemscene.com The "(2S)" designation indicates the stereochemistry at the alpha-carbon, corresponding to the naturally occurring L-configuration of amino acids.

| Identifier | Value |

| Full Name | 3,4-Dichloro-L-phenylalanine methyl ester hydrochloride |

| Abbreviation | This compound |

| CAS Number | 173522-95-7 chemscene.compeptide.com |

| Molecular Formula | C₁₀H₁₂Cl₃NO₂ chemscene.comcymitquimica.com |

| Molecular Weight | 284.57 g/mol chemscene.com |

| Synonyms | (S)-2-amino-3-(3,4-dichloro-phenyl)-propionic acid methyl ester hydrochloride, methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride chemscene.comcymitquimica.com |

Rationale for Investigating Dichloro-substituted Amino Acid Esters in Chemical Research

The scientific interest in dichloro-substituted amino acid esters like this compound is multifaceted, stemming from the predictable yet powerful influence of its specific structural modifications.

Modulation of Physicochemical Properties : The two chlorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly alters the electronic distribution of the aromatic system. nih.gov This electronic perturbation can influence cation-π and π-π stacking interactions, which are critical for molecular recognition and self-assembly processes. researchgate.net Furthermore, dichlorination increases the hydrophobicity and steric bulk of the side chain, properties that can be exploited to enhance binding affinity and selectivity for biological targets like enzymes and receptors. nih.gov

Strategic Use of Protecting Groups : In peptide synthesis, the amino and carboxylic acid groups of an amino acid must be selectively protected and deprotected. The methyl ester (-OMe) group in this compound serves as a protecting group for the carboxylic acid. This allows the free amino group (as its hydrochloride salt) to be coupled with another amino acid's activated carboxyl group to form a peptide bond. The ester can be removed later under specific conditions when the carboxylic acid functionality is required for further reactions.

Probing Biological Mechanisms : By systematically replacing natural phenylalanine with its dichloro-substituted counterpart in a peptide or protein sequence, researchers can investigate the role of specific side-chain interactions. The altered hydrophobicity and electronic nature of the 3,4-dichlorophenyl group provide a tool to probe the driving forces behind protein folding, ligand-receptor binding, and the formation of larger biological assemblies. nih.gov

Building Blocks for Complex Molecules : These modified amino acids are valuable building blocks in synthetic chemistry. They provide a chiral scaffold with multiple functional handles that can be elaborated to create complex target molecules, particularly in the development of novel peptide-based therapeutics and peptidomimetics. bioascent.com

Overview of Principal Research Applications and Foundational Contributions

The unique characteristics of this compound make it a valuable reagent in several areas of scientific inquiry. Its contributions are foundational to the development of new materials and therapeutic strategies.

Peptide Synthesis and Drug Discovery : The primary application of this compound is as a building block in peptide synthesis. chemscene.com Its incorporation into peptide chains is a strategy used in drug discovery to create more potent, stable, and selective therapeutic peptides. Halogenated phenylalanine derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists, with applications in areas like oncology. The compound is also used in the development of sophisticated drug delivery systems like antibody-drug conjugates (ADCs). chemscene.com

Biochemical and Biophysical Studies : Researchers use peptides containing 3,4-dichlorophenylalanine to study the intricacies of molecular interactions. For instance, it has been used to probe the role of hydrophobicity and aromatic interactions in the formation of amyloid fibrils, which are associated with various diseases. researchgate.net The chlorine atoms can also serve as heavy-atom probes in X-ray crystallography to help solve the three-dimensional structures of proteins and peptides.

Materials Science : The self-assembly of amino acid derivatives is a burgeoning field in materials science for creating novel biomaterials like hydrogels. researchgate.netrsc.org The introduction of halogen atoms on the phenylalanine side chain has been shown to dramatically influence the rate and nature of self-assembly into fibrillar structures. researchgate.net This allows for the fine-tuning of the mechanical and rheological properties of the resulting materials, which have potential applications in tissue engineering and controlled drug release.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12Cl3NO2 |

|---|---|

Molecular Weight |

284.6 g/mol |

IUPAC Name |

methyl 2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H |

InChI Key |

NOTFEHXAVUQWDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of H-Phe(3,4-DiCl)-OMe.HCl

The synthesis of this compound involves the creation of a chiral center and the introduction of the dichloro-substituted aromatic ring, followed by esterification. The final product is typically isolated as a hydrochloride salt to improve its stability and handling. peptide.com

Stereoselective Synthesis Approaches for L- or D-Isomers

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the stereoselective synthesis of either the L- or D-isomer of 3,4-dichlorophenylalanine methyl ester is of paramount importance.

Catalytic Asymmetric Hydrogenation: One of the most efficient methods for establishing the stereocenter is the asymmetric hydrogenation of a prochiral precursor, such as an α,β-unsaturated ester or an N-acylaminoacrylate derivative. Chiral transition metal catalysts, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are employed to achieve high enantioselectivity. The general scheme involves the hydrogenation of a suitable precursor under a hydrogen atmosphere, leading to the desired enantiomer in high enantiomeric excess (ee).

Reaction Scheme: A 3,4-dichlorobenzylidene-N-acylglycinate can be hydrogenated using a chiral Rh(I)-DuPhos catalyst to yield the N-acyl-3,4-dichlorophenylalanine, which is then esterified and deprotected to give the final product.

Enzymatic Resolution: Biocatalytic methods offer a green and highly selective alternative for obtaining enantiomerically pure amino acids. Enzymatic resolution involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a racemic mixture of N-acetyl-3,4-dichlorophenylalanine can be treated with an aminoacylase (B1246476) enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unchanged. The resulting L-amino acid and the N-acetyl-D-amino acid can then be separated. Subsequent esterification of the desired enantiomer yields the target compound.

Optimization of Reaction Pathways and Conditions for Yield and Purity

Optimizing the synthesis of this compound is crucial for its practical application. Key parameters that are typically optimized include catalysts, solvents, temperature, and reaction time to maximize yield and minimize the formation of byproducts.

Catalyst and Ligand Screening: In catalytic asymmetric hydrogenation, a screening of various chiral ligands and metal precursors is essential to identify the optimal combination for high enantioselectivity and turnover number.

Solvent and Temperature Effects: The choice of solvent can significantly influence the solubility of reactants and the stereochemical outcome of the reaction. Protic solvents like methanol (B129727) or ethanol (B145695) are often used for hydrogenation reactions. Temperature is another critical parameter; lower temperatures generally favor higher enantioselectivity but may require longer reaction times.

Purification Techniques: Purification of the final product is critical to remove impurities. Recrystallization is a common method for purifying the hydrochloride salt of the amino acid methyl ester, which often leads to a significant enhancement of enantiomeric purity. High-performance liquid chromatography (HPLC) is also employed for both analytical and preparative-scale purification.

Below is a representative data table illustrating the effect of different chiral ligands on the enantioselectivity of a catalytic asymmetric hydrogenation to produce a halogenated phenylalanine derivative.

| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Pressure (bar) | Enantiomeric Excess (ee %) |

| 1 | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methanol | 25 | 10 | 98 |

| 2 | [Rh(COD)₂]BF₄ | (S,S)-BINAP | Toluene | 30 | 15 | 95 |

| 3 | Ru(OAc)₂ | (R)-SEGPHOS | Ethanol | 40 | 20 | 97 |

This table is a representative example based on typical results for similar asymmetric hydrogenations and is for illustrative purposes.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including amino acid derivatives. nih.govnih.gov

Atom Economy: Synthetic routes with high atom economy are preferred. For instance, catalytic hydrogenation is highly atom-economical as it incorporates all the atoms of the hydrogen molecule into the product.

Use of Safer Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. nih.gov Enzymatic resolutions are often performed in aqueous media, which aligns with green chemistry principles.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both catalytic asymmetric hydrogenation and enzymatic resolution are excellent examples of this principle in action.

Renewable Feedstocks: While the synthesis of this particular compound often starts from petroleum-derived precursors, research into utilizing renewable feedstocks for the synthesis of aromatic compounds is an active area.

Functionalization and Derivatization Strategies Utilizing this compound

This compound is a versatile building block for peptide synthesis. Its primary amine and methyl ester functionalities allow for a range of chemical transformations.

N-Alpha Amine Protection and Deprotection Protocols in Peptide Chemistry

To prevent unwanted side reactions during peptide bond formation, the α-amino group of the amino acid must be temporarily protected. The two most common protecting groups in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

N-Boc Protection: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

Deprotection: The Boc group is removed using a strong acid, commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).

N-Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base. rsc.org

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonal Protecting Groups |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in DCM | Fmoc, Cbz, Benzyl (B1604629) esters |

| Fmoc | Fmoc-OSu or Fmoc-Cl | 20% Piperidine in DMF | Boc, t-Butyl esters, Trityl |

This table provides a general overview of common N-alpha amine protection strategies in peptide chemistry.

Carboxylic Acid Ester Hydrolysis and Amidation Reactions for Peptide Ligation

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid or directly used in amidation reactions to form peptide bonds.

Ester Hydrolysis: The methyl ester can be cleaved to the free carboxylic acid by saponification using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (B95107) (THF). Acid-catalyzed hydrolysis is also possible but is less common for this purpose. The resulting free carboxylic acid is then activated for subsequent peptide coupling reactions.

Amidation for Peptide Ligation: The formation of a peptide bond (amidation) is the cornerstone of peptide synthesis. This involves the coupling of the carboxylic acid of one amino acid (or peptide) with the amine of another. If this compound is to be coupled at its N-terminus, its free amine is reacted with the activated carboxyl group of an N-protected amino acid. Common coupling reagents that activate the carboxylic acid include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency.

Alternatively, for coupling at its C-terminus, the methyl ester of this compound is first hydrolyzed to the free carboxylic acid, which is then activated and reacted with the free amine of another amino acid or peptide.

Regioselective Aromatic Substitutions and Further Modifications of the Dichlorophenyl Moiety

The dichlorophenyl moiety of this compound presents a unique scaffold for further molecular elaboration through aromatic substitution reactions. The presence of two chlorine atoms and an alkylamino substituent on the benzene (B151609) ring governs the regioselectivity of subsequent transformations. Both chlorine atoms are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. The alkyl group is an activating, ortho-, para-directing group.

Further modifications of the dichlorophenyl ring are typically pursued to modulate the compound's biological activity or physicochemical properties. The primary challenge lies in controlling the position of the new substituent. In electrophilic aromatic substitution, the positions ortho and para to the activating alkyl side chain (positions 2 and 5) are electronically favored. However, steric hindrance from the bulky amino acid side chain can influence the outcome, often favoring substitution at the less hindered position 5.

Conversely, nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly for replacing one of the chlorine atoms. nih.gov The electron-withdrawing nature of the chlorine atoms activates the ring towards nucleophilic attack. Regioselectivity in SNAr reactions on such systems is often dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. nih.gov Generally, substitution at the C4 position is kinetically favored over the C3 position.

Common modifications could include nitration, halogenation, or Friedel-Crafts reactions, each requiring specific catalysts and conditions to achieve desired regioselectivity. For instance, a subsequent nitration would likely yield a product with the nitro group at the 5-position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution on the 3,4-Dichlorophenyl Moiety

| Reagent/Reaction | Expected Major Product Position | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | 5-position | Directed ortho/para by the activating alkyl group; position 5 is sterically more accessible than position 2. |

| Br₂/FeBr₃ (Bromination) | 5-position | Similar to nitration, substitution is governed by the activating side chain and steric factors. |

These transformations allow for the synthesis of a diverse library of analogs from a common intermediate, enabling structure-activity relationship (SAR) studies.

Chiral Purity and Enantiomeric Excess Determination in Synthetic Protocols

Ensuring the stereochemical integrity of this compound is critical, as enantiomers can exhibit significantly different pharmacological activities. nih.gov The enantiomeric excess (ee), a measure of chiral purity, is therefore a key parameter determined at various stages of synthesis. nih.gov The most prevalent and reliable technique for this determination is chiral High-Performance Liquid Chromatography (HPLC). wiley-vch.de

Chiral HPLC utilizes a stationary phase containing a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. For phenylalanine derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly employed.

A typical analytical method would involve dissolving a small sample of the compound in the mobile phase, followed by injection into the HPLC system. The mobile phase is often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol. wiley-vch.de The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the phenyl ring is a strong chromophore. wiley-vch.de The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks.

Table 2: Example Chiral HPLC Method Parameters for Phenylalanine Analogs

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak AD-H (or similar) | Provides the chiral stationary phase for enantiomeric separation. wiley-vch.de |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Elutes the enantiomers at different rates. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. wiley-vch.de |

| Detection | UV at 254 nm | Quantifies the amount of each enantiomer as it elutes. wiley-vch.de |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Introduces a precise amount of sample for analysis. |

Applications As a Chiral Building Block in Complex Organic Molecule Synthesis

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of H-Phe(3,4-DiCl)-OMe.HCl into peptide chains is a key strategy for developing novel therapeutic leads and research tools. The dichlorophenylalanine (Phe(3,4-DiCl)) residue can induce specific structural constraints and enhance binding affinities.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides, and the integration of unnatural amino acids like Phe(3,4-DiCl) requires optimized coupling strategies. bachem.com The N-terminus of the precursor is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, yielding Fmoc-Phe(3,4-DiCl)-OH. peptide.com Due to the electron-withdrawing nature of the chloro-substituents and potential steric hindrance, the coupling of this amino acid can be challenging and may require more potent activating reagents than standard couplings. nih.gov

Commonly, carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to form an activated ester, which then reacts with the free amine of the resin-bound peptide. bachem.com For more difficult couplings, phosphonium (B103445) salts like PyBOP® or uronium salts like HBTU, HATU, and HCTU are employed to ensure high coupling efficiency. nih.govpeptide.com The choice of solvent, typically dimethylformamide (DMF), and reaction temperature can also be adjusted to optimize the reaction.

| Coupling Reagent Class | Examples | Typical Use Case for Hindered Residues |

| Carbodiimides | DIC, DCC | Used with additives (e.g., HOBt, Oxyma) for standard and slightly hindered couplings. |

| Uronium/Thiouronium Salts | HBTU, HATU, HCTU, TBTU | Highly efficient for sterically hindered amino acids and to minimize racemization. |

| Phosphonium Salts | PyBOP®, PyAOP® | Very effective for difficult couplings, including N-methylated or bulky amino acids. |

| Immonium Salts | COMU® | Known for rapid and efficient coupling with low racemization rates. |

This table outlines common coupling reagent classes used in SPPS, particularly for incorporating challenging amino acids like Phe(3,4-DiCl). The efficiency of these couplings is critical for the successful synthesis of the final peptide.

While SPPS is dominant, solution-phase peptide synthesis remains crucial, especially for large-scale production or for peptides that are difficult to assemble on a solid support. nih.gov In this approach, this compound can be used directly after neutralization of the hydrochloride salt to liberate the free amine. This amine is then coupled with an N-protected amino acid (e.g., Boc- or Cbz-protected) using a suitable coupling agent.

A powerful solution-phase strategy is fragment condensation, where smaller, protected peptide fragments are synthesized and then coupled together. springernature.com This convergent approach can be more efficient for producing large peptides. sci-hub.se For instance, a dipeptide fragment containing Phe(3,4-DiCl) could be synthesized and then coupled to another peptide fragment. The methyl ester of this compound can serve as a C-terminal protecting group, which can be later saponified to reveal the carboxylic acid for subsequent fragment coupling. nih.gov

| Step | Procedure | Purpose |

| 1. Fragment Preparation | Synthesize protected peptide fragments (e.g., 2-5 amino acids each) using standard solution-phase or solid-phase methods. One fragment will have a free C-terminus, and the other (containing Phe(3,4-DiCl)) will have a free N-terminus. | Create manageable peptide building blocks. |

| 2. Activation | Activate the C-terminal carboxylic acid of one fragment using a coupling agent (e.g., EDC/HOBt, COMU). | Form a reactive intermediate (e.g., active ester) to facilitate amide bond formation. |

| 3. Coupling | Add the N-terminally deprotected fragment (e.g., neutralized H-Phe(3,4-DiCl)-peptide) to the activated fragment. | Form the peptide bond between the two fragments. |

| 4. Purification | Purify the resulting larger peptide fragment by crystallization or chromatography. | Remove unreacted starting materials and byproducts. |

| 5. Iteration | Repeat deprotection and coupling steps with additional fragments until the full-length peptide is assembled. | Construct the final target peptide sequence. |

This table describes a generalized workflow for solution-phase fragment condensation, a method applicable for incorporating this compound into large or complex peptides.

A primary application of Phe(3,4-DiCl) is in the design of conformationally constrained peptides. unmc.edu Linear peptides are often too flexible in solution, leading to a high entropic cost upon binding to a biological target. By incorporating residues that restrict bond rotation, the peptide can be "pre-organized" into its bioactive conformation, leading to enhanced binding affinity and stability. unmc.edunih.gov

The bulky dichlorophenyl side chain of Phe(3,4-DiCl) sterically hinders free rotation around the chi (χ) angles of the amino acid, forcing the peptide backbone into a more defined geometry. This has been used to create inhibitors of protein-protein interactions (PPIs). rsc.org For example, the incorporation of 3,4-dichlorophenylalanine into bicyclic peptide ligands has been shown to enhance binding affinity for targets like membrane-type 1 matrix metalloproteinase (MT1-MMP). google.com In another study, a cyclic peptide containing Phe(Cl₂) was developed as an inhibitor of the Bak/Bcl-xL interaction, which is relevant in apoptosis pathways. rsc.org

| Peptide Inhibitor Design Principle | Role of Phe(3,4-DiCl) | Example Finding | Citation |

| Pre-organization for PPI Inhibition | The bulky side chain restricts conformational freedom, reducing the entropic penalty of binding. | A cyclic peptide incorporating Phe(Cl₂) showed high cellular activity in inhibiting the Bak/Bcl-xL PPI. | rsc.org |

| Enhancing Affinity in Cyclic Peptides | The dichlorophenyl group contributes to a rigid structure that fits better into a target's binding pocket. | Substitution with 3,4-dichlorophenylalanine in bicyclic peptides enhanced binding affinity to MT1-MMP. | google.com |

| Stabilizing Secondary Structures | The residue can act as an anchor or turn-inducer to stabilize structures like α-helices or β-turns. | Halogenated phenylalanines are used to modulate and stabilize helical conformations in peptidomimetics. nih.gov | nih.gov |

This table summarizes research findings on the use of 3,4-dichlorophenylalanine to create conformationally constrained peptides with enhanced biological properties.

Peptide conjugates are created by linking a peptide to another molecule, such as a fluorescent dye, a cytotoxic drug, or a larger biomolecule like an antibody. j-morphology.com While the dichlorophenyl group itself is not typically used as a reactive handle for conjugation, peptides containing the Phe(3,4-DiCl) residue are valuable components of bioconjugates. The residue can be included to confer improved stability or higher binding affinity to the peptide portion of the conjugate.

A prominent application is in the field of antibody-drug conjugates (ADCs). fluorochem.co.uk In an ADC, a highly potent cytotoxic drug is linked to an antibody that targets a tumor-specific antigen, thereby delivering the drug directly to cancer cells. nih.govpnas.org Peptides can be used as part of the linker connecting the drug to the antibody. A peptide linker containing Phe(3,4-DiCl) could be designed to have high stability in circulation and be selectively cleaved by proteases within the target cell. The synthesis of such conjugates involves the initial preparation of the peptide, followed by conjugation to the drug and/or antibody using specific reactive groups. core.ac.uk

Precursor in Non-Peptidic Chiral Organic Synthesis

Beyond peptides, this compound is a valuable chiral starting material for synthesizing other complex organic molecules, particularly heterocycles. The inherent chirality and the functionalized aromatic ring provide a scaffold for building diverse molecular architectures.

The β-arylethylamine structure of phenylalanine derivatives makes them ideal precursors for the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of the amino group with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring. nrochemistry.com

Starting from this compound, this reaction would yield a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester derivative, a core structure found in many natural products and pharmacologically active compounds. thieme-connect.de Although the dichlorinated phenyl ring is less nucleophilic than the indole (B1671886) ring of tryptophan (a classic Pictet-Spengler substrate), the reaction can be driven to completion, often under stronger acidic conditions and higher temperatures. wikipedia.org A closely related synthesis of the natural product (+)-crispine A has been achieved using a dimethoxyphenyl-propanoate derivative, demonstrating the viability of this approach for phenylalanines. mdpi.com

| Step | Reaction Type | Description |

| 1. Amine Deprotection | Base neutralization | This compound is treated with a non-nucleophilic base (e.g., triethylamine) to yield the free amine. |

| 2. Imine/Iminium Formation | Condensation | The free amine is reacted with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst (e.g., TFA, HCl) to form a transient iminium ion. |

| 3. Cyclization | Intramolecular Electrophilic Aromatic Substitution | The electron-rich phenyl ring attacks the electrophilic iminium ion, closing the six-membered ring to form the tetrahydroisoquinoline core. |

| 4. Aromatization/Final Product | Deprotonation | A proton is lost from the intermediate to restore the aromaticity of the system, yielding the final heterocyclic product. |

This table outlines the key steps of the Pictet-Spengler reaction, a method for converting this compound into a chiral dichlorophenyl-substituted tetrahydroisoquinoline.

Construction of Complex Chiral Drug-like Molecules and Probes

The unique structural features of this compound make it an attractive component in the design and synthesis of sophisticated, drug-like molecules and molecular probes. The dichlorophenyl moiety can significantly influence the pharmacological profile of a parent molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.

One of the most notable applications of this chiral building block is in the synthesis of peptide-based therapeutics. For instance, its derivative, (S)-Fmoc-2-amino-3-(3,4-dichlorophenyl)propionic acid, is a key intermediate in the solid-phase synthesis of potent α4β7 integrin antagonists. umich.edugoogle.com These antagonists are being investigated for the treatment of inflammatory bowel diseases. umich.edu The incorporation of the 3,4-dichlorophenylalanine residue is critical for achieving high binding affinity and selectivity for the target integrin. umich.edu

Similarly, this compound has been utilized in the creation of novel opioid agonist peptides. mdpi.com In these peptides, the dichlorinated phenylalanine analogue is strategically placed within the peptide sequence to enhance receptor binding and functional activity. The electronic properties of the chlorine atoms on the phenyl ring can lead to more favorable interactions with the opioid receptors, potentially resulting in improved analgesic effects. chemscene.com

The following table provides examples of complex drug-like peptide sequences that incorporate the 3,4-dichlorophenylalanine moiety, highlighting the versatility of this compound as a building block in medicinal chemistry.

| Peptide Sequence | Therapeutic Target | Reference |

| H-DMT-a-G-Phe(3,4-diCl)-G-NH₂ | Opioid Receptors | mdpi.com |

| Peptides containing (S)-Fmoc-2-amino-3-(3,4-dichlorophenyl)propionic acid | α4β7 Integrin | umich.edugoogle.com |

Furthermore, the development of chiral probes for studying biological systems is another area where this compound finds application. The unique spectroscopic signature of the dichlorinated phenyl group can be exploited for the design of probes for techniques such as nuclear magnetic resonance (NMR) or mass spectrometry, aiding in the elucidation of biological processes. peptide.com

Development of Specialized Organic Reagents and Catalysts

The utility of this compound extends beyond its direct incorporation into drug candidates to its use in the development of specialized organic reagents and catalysts for asymmetric synthesis. Chiral amino acid derivatives are widely employed as ligands for transition metals or as organocatalysts to control the stereochemical outcome of chemical reactions. nih.govnih.gov

While specific examples of catalysts derived directly from this compound are not extensively documented in publicly available literature, the principles of catalyst design using phenylalanine derivatives are well-established. For instance, chiral catalysts derived from other phenylalanine analogues have been successfully used in asymmetric phase-transfer catalysis for the synthesis of unnatural amino acids. nih.gov These catalysts, often based on cinchona alkaloids modified with amino acid derivatives, can create a chiral environment that directs the formation of a specific enantiomer of the product. mdpi.comnih.gov

The synthesis of chiral ligands for metal-catalyzed reactions is another potential application. The nitrogen and oxygen atoms of the amino acid ester can coordinate with a metal center, while the chiral backbone and the dichlorophenyl group can influence the steric and electronic environment around the metal, thereby inducing asymmetry in catalytic transformations such as hydrogenations, cross-coupling reactions, and conjugate additions. acs.org

Moreover, phenylalanine derivatives have been used to construct chiral organocatalysts, such as imidazolidinones and dipeptides, which are effective in promoting a variety of asymmetric reactions, including Diels-Alder and aldol (B89426) reactions. umich.edu The dichlorophenyl group in a catalyst derived from this compound could enhance catalyst performance through electronic effects or by providing additional non-covalent interactions that stabilize the transition state of the reaction.

The following table summarizes the types of chiral catalysts that can be developed from phenylalanine derivatives, illustrating the potential for this compound in this area of research.

| Catalyst Type | Application in Asymmetric Synthesis | General Principle |

| Chiral Phase-Transfer Catalysts | Asymmetric α-alkylation of glycine (B1666218) derivatives | Creation of a chiral ion pair to control the approach of the electrophile. mdpi.comnih.gov |

| Chiral Ligands for Transition Metals | Asymmetric hydrogenation, cross-coupling | Formation of a chiral metal complex that directs the stereochemical outcome of the reaction. acs.org |

| Chiral Organocatalysts | Asymmetric Diels-Alder, aldol, and Michael reactions | Formation of a transient chiral intermediate (e.g., enamine, iminium ion) that reacts stereoselectively. umich.edu |

Mechanistic and Interventional Studies in Chemical Biology

Exploration as a Chemical Probe for Protein-Ligand and Enzyme-Substrate Interactions

The distinct physicochemical characteristics of H-Phe(3,4-DiCl)-OMe.HCl, imparted by the chlorine substituents on the phenylalanine scaffold, make it an effective probe for studying molecular recognition events.

The cellular uptake of amino acids is mediated by a variety of transport proteins, among which the L-type amino acid transporter 1 (LAT1) is of significant interest due to its role in transporting large neutral amino acids across biological membranes, including the blood-brain barrier. scienceopen.comnih.gov LAT1 is a sodium- and pH-independent exchanger responsible for the transport of essential amino acids like phenylalanine and leucine. nih.gov

Halogenation of the phenyl ring of phenylalanine has been shown to significantly influence the affinity and selectivity of these analogs for amino acid transporters. Research into the structure-activity relationships of halogenated phenylalanine analogs has revealed that the position and size of the halogen substituent are critical determinants of their interaction with LAT1 and its close homolog, LAT2. nih.gov Studies using various monochlorinated and other halogenated phenylalanine isomers demonstrate that these modifications can enhance binding affinity. For instance, increasing the size of the halogen group (from fluorine to iodine) at the meta-position (position 3) of the phenyl ring correlates with increased inhibition of both LAT1 and LAT2, suggesting that bulkier substituents in this position are favorable for binding to both transporters. nih.gov

Conversely, substitutions at the ortho-position (position 2) show a different profile, where larger halogens enhance affinity for LAT1 without significantly altering interactions with LAT2. nih.gov This suggests the presence of a hydrophobic subpocket in LAT1 that can accommodate these groups, a feature less pronounced in LAT2. nih.gov The 3,4-dichloro substitution pattern of this compound combines electronic and steric features that are recognized by these transporters, making it a useful tool for probing LAT1/LAT2 function and for designing selective ligands. The affinity of such analogs is often quantified by their inhibitory constant (Kᵢ), which measures their ability to compete with a known substrate.

| Compound | Halogen Position | LAT1 Inhibition (Relative to Phe) | LAT2 Inhibition (Relative to Phe) |

|---|---|---|---|

| 3-Cl-Phe | meta (3) | Increased | Increased |

| 2-I-Phe | ortho (2) | Markedly Increased | No significant change |

| 4-Cl-Phe | para (4) | Slightly Increased | Slightly Increased |

This table summarizes general trends observed in studies on halogenated phenylalanine analogs, indicating how the position of halogen substitution affects the inhibition of LAT1 and LAT2 transporters relative to the natural amino acid, phenylalanine. Specific Ki values can vary between studies. nih.gov

Phenylalanine hydroxylase (PAH) is a critical enzyme in human metabolism, responsible for catalyzing the hydroxylation of L-phenylalanine to L-tyrosine. wikipedia.orgmedlineplus.gov This reaction is the rate-limiting step in the catabolism of phenylalanine. wikipedia.orgnih.gov The function of PAH is crucial, and its deficiency leads to the metabolic disorder phenylketonuria (PKU). medlineplus.gov

The introduction of halogen substituents onto the phenyl ring of phenylalanine can significantly alter its interaction with PAH. Studies have shown that analogs such as p-chlorophenylalanine act as inhibitors of the enzyme. nih.gov Research on cultured hepatoma cells demonstrated that p-chlorophenylalanine leads to a specific, time-dependent loss of PAH activity. nih.gov This effect is not due to direct, irreversible inactivation but is thought to involve mechanisms that disrupt the enzyme's stability or synthesis. The restoration of PAH activity after removal of the chlorinated analog requires new protein synthesis. nih.gov

This inhibitory action indicates that the active site of PAH can accommodate halogenated analogs, but the presence of the electron-withdrawing chlorine atom interferes with the normal catalytic process of hydroxylation. Therefore, compounds like this compound can be utilized as chemical probes to study the substrate specificity and catalytic mechanism of PAH and other aromatic amino acid hydroxylases. They serve as valuable tools for understanding how modifications to the substrate's aromatic ring impact enzyme binding and turnover. researchgate.net

Amino acid biosynthesis is a tightly regulated process, often controlled by feedback inhibition where the final product inhibits an early enzyme in the pathway. nih.gov In plants and microorganisms, the biosynthesis of phenylalanine proceeds through the shikimate pathway, with key enzymes like chorismate mutase and arogenate dehydratase controlling the flow of intermediates. researchgate.net

Amino acid analogs, including chlorinated derivatives of phenylalanine, can function as fraudulent substrates or allosteric modulators of these biosynthetic enzymes. By mimicking the natural substrate or end-product, H-Phe(3,4-DiCl)-OH (the hydrolyzed form of the subject compound) can potentially interfere with the normal regulatory mechanisms. For example, it could act as a feedback inhibitor of an early pathway enzyme, such as 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), thereby downregulating the entire pathway. taylorfrancis.com The introduction of such analogs can lead to a reduction in the synthesis of phenylalanine and its downstream products. This makes them useful for studying the regulation of aromatic amino acid biosynthesis and for applications in areas such as herbicide development, where targeting essential amino acid pathways is a proven strategy. nih.gov

Receptor and Target Engagement Research Utilizing Derivatives

Derivatives of this compound are instrumental in the field of medicinal chemistry for the development of ligands that target specific receptors, leveraging the unique properties of the dichlorinated phenyl ring to achieve high affinity and selectivity.

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern pharmaceuticals. scholaris.canih.gov The cannabinoid receptor 1 (CB1), a GPCR involved in regulating appetite, pain, and mood, has been a major target for the development of antagonists. wikipedia.org

The inclusion of a 3,4-dichlorophenyl group, as found in this compound, is a common medicinal chemistry strategy to explore the SAR of GPCR ligands. The specific substitution pattern influences the electronic distribution and conformation of the molecule, which in turn affects its binding affinity and functional activity at the receptor. The development of such halogenated ligands has been pivotal in understanding the molecular pharmacology of the CB1 receptor and in the pursuit of therapeutic agents for metabolic disorders and addiction. nih.gov

| Compound Name | Dichlorophenyl Group Position | Binding Affinity (Kᵢ) for CB1 | Key Structural Class |

|---|---|---|---|

| Rimonabant (SR141716A) | 2,4-dichloro | ~2 nM | 1,5-Diarylpyrazole |

| Surinabant (SR147778) | 2,4-dichloro | Potent | Diarylpyrazole derivative |

This table highlights prominent CB1 receptor antagonists that incorporate a dichlorophenyl group, demonstrating the importance of this moiety for achieving high binding affinity. nih.gov

Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion and are involved in signaling pathways that control cell migration, proliferation, and survival. nih.gov The α4β7 integrin is expressed on leukocytes and plays a key role in their trafficking to the gut, making it a therapeutic target for inflammatory bowel diseases like Crohn's disease and ulcerative colitis. nih.govnih.gov

The development of small-molecule antagonists for integrins often involves peptidomimetic scaffolds that mimic the natural ligand binding sequence. Phenylalanine derivatives are frequently incorporated into these scaffolds. mdpi.com While direct studies on this compound in this context are not widely published, the modification of the phenyl ring is a standard strategy to enhance potency and selectivity. For instance, N-acylphenylalanine derivatives have been explored as antagonists of α4 integrins. mdpi.com

The introduction of chlorine atoms onto the phenyl ring can influence several properties of the antagonist, including its binding affinity, selectivity between different integrin subtypes (e.g., α4β7 vs. α4β1), and pharmacokinetic properties. These modifications can lead to more stable interactions with the receptor's binding pocket. Mechanistic studies of such antagonists help elucidate the conformational changes that integrins undergo upon ligand binding and how these changes are blocked by therapeutic agents. nih.gov The use of structurally defined phenylalanine analogs is therefore central to the rational design of new and improved integrin antagonists. nih.gov

Investigations into Other Protein-Protein or Protein-Nucleic Acid Interactions

The incorporation of halogenated amino acids like this compound into peptides and proteins is a strategy that can modulate their interactions with other biomolecules. Halogen atoms, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophile such as a carbonyl group or an aromatic ring. nih.gov This interaction can influence the conformation and binding properties of the modified peptide or protein.

While specific studies detailing the role of this compound in modulating a wide array of protein-protein or protein-nucleic acid interactions are not extensively documented in publicly available research, the known principles of halogen bonding suggest its potential to influence such interactions. For instance, the introduction of chlorine atoms on the phenyl ring of phenylalanine can alter the electronic and steric properties of the amino acid side chain, potentially leading to new or enhanced interactions with protein binding partners.

One area where the impact of halogenated phenylalanine has been explored is in the context of amyloid formation, a process driven by protein-protein interactions. A study on the aggregation of the NFGAIL peptide, a core sequence of the human islet amyloid polypeptide, investigated the effects of substituting phenylalanine with halogenated analogs. The research revealed that the hydrophobicity and the nature of the halogen substitution on the phenylalanine residue could modulate the kinetics of amyloid fibril formation. This suggests that dichlorination, as seen in this compound, could similarly influence the aggregation propensity of peptides and proteins, which is a critical aspect of many neurodegenerative diseases.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Derivatives

The systematic modification of a lead compound and the subsequent analysis of how these changes affect its biological activity and properties are fundamental to drug discovery and chemical biology. For derivatives of this compound, SAR and SPR analyses would focus on understanding the role of the dichloro-substitution on the phenyl ring in molecular recognition and biochemical effects.

Halogenation of ligands can significantly impact their binding affinity for protein targets. The introduction of chlorine atoms, as in this compound, can enhance binding through several mechanisms. One important mechanism is the formation of halogen bonds, where the chlorine atom interacts with a Lewis basic site on the protein, such as a backbone carbonyl oxygen. nih.gov The strength of this interaction is influenced by the nature of the halogen, with the order of strength generally being I > Br > Cl > F.

A pertinent example of the effect of halogenation on binding affinity comes from studies on the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids across cell membranes. Research on halogenated phenylalanine derivatives has demonstrated a clear correlation between the size and position of the halogen on the phenyl ring and the affinity for LAT1. For instance, at the meta-position (position 3) of the phenyl ring, increasing the size of the halogen from fluorine to iodine leads to a progressive increase in LAT1 inhibition, indicating stronger binding. nih.gov

Data adapted from a study on halogenated phenylalanines and their interaction with L-type amino acid transporter 1 (LAT1). The inhibitory constant (Ki) is a measure of binding affinity, where a lower value indicates a stronger interaction.

Table 1: Inhibitory Constants (Ki) of Halogenated Phenylalanine Derivatives for LAT1

| Compound | Halogen at Position 3 | LAT1 Ki (μM) |

|---|---|---|

| L-Phenylalanine | None | 100 ± 10 |

| 3-Fluoro-L-phenylalanine | F | 50.1 ± 4.5 |

| 3-Chloro-L-phenylalanine | Cl | 25.1 ± 2.2 |

| 3-Bromo-L-phenylalanine | Br | 15.8 ± 1.4 |

| 3-Iodo-L-phenylalanine | I | 10.0 ± 0.9 |

This table was created by the AI based on the data in the text and does not exist in the original source.

This trend highlights that the larger and more polarizable chlorine atom in 3-chloro-L-phenylalanine contributes more favorably to binding than fluorine, likely through a combination of hydrophobic and halogen bonding interactions within a hydrophobic subpocket of the transporter. nih.gov The presence of a second chlorine atom at the 4-position in this compound would be expected to further modulate these properties.

The biochemical activity of a molecule is a direct consequence of its three-dimensional structure and its ability to interact with biological targets. For this compound, the key structural features are the phenylalanine core, the methyl ester group, and the 3,4-dichloro substitution pattern on the aromatic ring.

The position of the halogen atoms is critical. Studies on LAT1 have shown that the position of a halogen on the phenyl ring of phenylalanine can dramatically affect both binding affinity and selectivity over other transporters like LAT2. nih.gov For instance, an iodo group at the ortho-position (position 2) was found to increase LAT1 affinity without significantly affecting LAT2 binding, thus enhancing selectivity. nih.gov In contrast, a halogen at the meta-position (position 3) increased affinity for both LAT1 and LAT2. nih.gov While this specific study did not include a 3,4-dichloro analog, it underscores the principle that the precise placement of halogens dictates the interaction profile with a protein target.

The dichlorination pattern in this compound would influence the molecule's lipophilicity, electronic distribution (dipole moment), and conformational preferences. These properties, in turn, govern its ability to cross cell membranes, interact with specific binding pockets, and elicit a biochemical response. For example, in quantitative structure-activity relationship (QSAR) studies of phenylalanine analogs targeting other proteins, hydrophobic interactions have been shown to be a dominant factor in their activity. mdpi.com The addition of two chlorine atoms would significantly increase the hydrophobicity of the phenyl ring compared to the parent amino acid.

Ultimately, the observed biochemical activity of this compound will be a composite of these structural and property changes. A thorough understanding of these correlations is essential for the rational design of new derivatives with improved potency, selectivity, or other desirable pharmacological properties.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to perform detailed calculations on the geometry and electronic landscape of molecules. For H-Phe(3,4-DiCl)-OMe.HCl, these studies can elucidate how the presence of two chlorine atoms on the phenyl ring influences its structural and electronic properties compared to unsubstituted phenylalanine methyl ester.

Theoretical studies on related phenylalanine derivatives have shown that solvents can have a modest influence on the optimized molecular parameters. researchgate.net Calculations typically focus on determining key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical, as their energies relate to the molecule's ability to donate and accept electrons, respectively. researchgate.net The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability. researchgate.net A larger gap suggests lower reactivity and higher stability. researchgate.net

The introduction of electron-withdrawing chlorine atoms at the 3 and 4 positions of the phenyl ring is expected to lower the energy of both the HOMO and LUMO, potentially altering the molecule's reactivity, polarity, and interaction capabilities. QM calculations can precisely quantify these effects, as well as determine other properties like dipole moment, electronegativity, and chemical hardness. researchgate.net

Table 1: Key Electronic Properties Investigated by Quantum Mechanical Methods This table illustrates typical parameters calculated for phenylalanine derivatives using QM methods.

| Property | Description | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates the propensity to donate electrons in interactions with biological targets. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates the propensity to accept electrons, which is crucial for forming certain types of chemical bonds. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability; the dichlorination is expected to modulate this value. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility and the ability to engage in dipole-dipole interactions with protein targets. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Provides insight into the molecule's overall electron-attracting nature. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Relates to the stability of the molecule; derived from HOMO and LUMO energies. |

Molecular Docking and Ligand-Protein Interaction Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding how this compound might interact with specific receptors or enzymes. The process involves placing the 3D structure of the ligand into the binding site of a protein and scoring the different poses based on their binding affinity.

For phenylalanine derivatives, docking studies have been crucial in identifying potential inhibitors for various targets, such as the HIV-1 capsid protein. nih.gov In such studies, the phenylalanine core often serves as a key scaffold that fits into a specific pocket, while its substituents determine the specificity and strength of the interaction. nih.gov For this compound, the dichlorophenyl group would be analyzed for its role in forming key interactions, which could include:

Hydrophobic Interactions: The phenyl ring can interact with nonpolar residues in the protein's binding pocket.

Hydrogen Bonding: The amine and ester groups of the molecule are potential hydrogen bond donors and acceptors.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This type of interaction is increasingly recognized as significant for ligand binding affinity. nih.gov

By simulating these interactions, molecular docking can predict the most stable binding pose and estimate the free energy of binding, providing a rationale for the molecule's biological activity and guiding further structural optimization.

Table 2: Illustrative Molecular Docking Simulation Parameters for this compound This table outlines a hypothetical docking study against a protein kinase, a common drug target.

| Parameter | Description | Example Finding |

| Protein Target | The specific enzyme or receptor being investigated. | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Site | The specific cavity or pocket on the protein where the ligand binds. | ATP-binding pocket |

| Predicted Binding Energy | A score representing the predicted affinity of the ligand for the target. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the binding site that form bonds with the ligand. | Met793, Leu718, Cys775 |

| Types of Interactions | The nature of the chemical bonds predicted between the ligand and protein. | Hydrogen bond with Met793; Halogen bond with the backbone oxygen of Cys775; Hydrophobic interactions with Leu718. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of both the ligand and its complex with a protein.

For a molecule like this compound, MD simulations can be used to:

Perform Conformational Analysis: In solution, the molecule is not rigid but exists as an ensemble of different conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable or frequently occurring shapes, which is crucial for understanding how it fits into a binding site. researchgate.net

Assess Complex Stability: After docking this compound into a protein, an MD simulation can be run on the complex. This simulation reveals whether the predicted binding pose is stable over time or if the ligand dissociates or shifts its position. The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms.

Investigate Binding Kinetics: Advanced MD techniques can be used to simulate the entire binding or unbinding process, allowing for the calculation of association (k_on) and dissociation (k_off) rate constants. This provides a more complete picture of the ligand's affinity and residence time at the target.

Studies on phenylalanine peptides have utilized MD simulations to understand self-assembly processes and enantiorecognition mechanisms, demonstrating the power of this technique to probe complex molecular behaviors. nih.govnih.gov

Table 3: Typical Outputs from Molecular Dynamics Simulations

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the stability of the ligand in the binding pocket and the protein structure. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein or ligand. |

| Interaction Energy | The calculated energy of interaction between the ligand and the protein over the simulation time. | Provides a dynamic measure of binding strength. |

| Conformational Clusters | Groups of similar ligand or protein conformations that occur during the simulation. | Identifies the most populated and energetically favorable shapes. |

| Binding Free Energy (e.g., MM/PBSA) | A post-processing calculation to estimate the free energy of binding from the simulation trajectory. | Offers a more accurate estimation of binding affinity than docking scores alone. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built by calculating molecular descriptors for a set of molecules and then using statistical methods to create a mathematical equation that predicts the activity or property.

For a series of dichloro-phenylalanine analogs, a QSAR study could be developed to predict their activity against a specific biological target. nih.gov The process involves:

Data Collection: Assembling a dataset of this compound and related analogs with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). mdpi.com For phenylalanine analogs, important descriptors often include hydrophobicity (π constants), the square of the aromatic dipole moment, and steric overlap volume. nih.gov

Model Building and Validation: Using statistical techniques like multiple linear regression or machine learning algorithms to build a predictive model. The model's reliability is then rigorously tested using internal and external validation methods. mdpi.com

A successful QSAR model can be used to predict the activity of new, unsynthesized dichloro-phenylalanine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach saves significant time and resources in the drug discovery process.

Table 4: Example of a Hypothetical QSAR Model for Phenylalanine Analogs

| Dependent Variable | Model Equation Example | Key Descriptors | Interpretation |

| Biological Activity (log 1/IC50) | log(1/IC50) = 0.6logP - 0.2Dipole² + 0.1*Steric_Vol + 1.5 | logP (Hydrophobicity) Dipole² (Dipole Moment Squared) Steric_Vol (Steric Volume) | The model suggests that activity increases with higher hydrophobicity and larger steric volume, but decreases with a larger dipole moment. This provides a clear hypothesis for designing more potent compounds. |

In Silico Screening and Virtual Library Design Incorporating Dichloro-Phenylalanine Scaffolds

In silico (computer-based) screening is a powerful method for identifying potential drug candidates from large chemical databases. researchgate.net The dichloro-phenylalanine scaffold, as present in this compound, can be used as the basis for such screening efforts.

There are two main approaches:

Ligand-Based Virtual Screening: If the target protein is unknown but active molecules are, the dichloro-phenylalanine structure can be used as a query to search for other molecules with similar 2D or 3D features in large databases like ZINC or PubChem. nih.gov This process identifies structurally similar compounds that are likely to have similar biological activities.

Structure-Based Virtual Screening: If the 3D structure of the protein target is known, the dichloro-phenylalanine scaffold can be docked into the active site. Then, a large virtual library of compounds can be computationally docked into the same site to identify other scaffolds or compounds that fit well and have favorable interaction energies. nih.gov

Furthermore, the dichloro-phenylalanine scaffold can be used for virtual library design . This involves computationally enumerating a large set of virtual compounds by attaching various chemical groups (R-groups) to the core scaffold. This library can then be filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and screened in silico to identify novel derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. This strategy has been effectively used in the design of novel inhibitors based on phenylalanine derivatives. nih.gov

Table 5: Workflow for Virtual Screening and Library Design

| Step | Description | Tools / Methods | Outcome |

| 1. Scaffold Selection | Choose the core chemical structure for the search. | H-Phe(3,4-DiCl)-OH (the core amino acid) | A defined chemical scaffold for further exploration. |

| 2. Virtual Library Generation | Computationally attach a diverse set of chemical fragments to the scaffold. | R-group enumeration software (e.g., in Schrödinger, MOE) | A large virtual library of novel dichloro-phenylalanine derivatives. |

| 3. Property Filtering | Remove compounds with undesirable physicochemical properties. | ADMET prediction tools, Lipinski's Rule of Five filters | A refined library of drug-like molecules. |

| 4. Virtual Screening | Dock the refined library into the target protein's active site. | Molecular docking software (e.g., AutoDock, Glide) | A ranked list of compounds based on predicted binding affinity. |

| 5. Hit Selection | Visually inspect the top-ranked poses and select a diverse set of promising compounds. | Molecular visualization software (e.g., PyMOL, Chimera) | A small set of "hits" for prioritization for chemical synthesis and biological testing. |

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for probing the molecular structure of H-Phe(3,4-DiCl)-OMe.HCl at an atomic and molecular level. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the connectivity and chemical environment of each atom.

In ¹H NMR, the protons on the 3,4-disubstituted aromatic ring are expected to exhibit complex splitting patterns due to their coupling with each other. The protons of the aliphatic chain—the alpha-proton (α-CH), the two diastereotopic beta-protons (β-CH₂), and the methyl ester protons (OCH₃)—would appear at characteristic chemical shifts. The alpha-proton, being adjacent to the amino and carbonyl groups, would typically be found further downfield than the beta-protons. The methyl ester protons would present as a sharp singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the dichlorinated aromatic ring, the alpha- and beta-carbons of the amino acid backbone, and the methyl carbon of the ester group. The number of signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic-H | ¹H | 7.2 - 7.6 | Multiplet (m) |

| Alpha-H (α-CH) | ¹H | ~4.3 | Triplet (t) or Doublet of Doublets (dd) |

| Beta-H (β-CH₂) | ¹H | ~3.3 | Multiplet (m) or Doublet of Doublets (dd) |

| Methyl-H (OCH₃) | ¹H | ~3.7 | Singlet (s) |

| Carbonyl (C=O) | ¹³C | ~170 | - |

| Aromatic-C | ¹³C | 128 - 135 | - |

| Alpha-C (α-CH) | ¹³C | ~55 | - |

| Beta-C (β-CH₂) | ¹³C | ~38 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be used to measure the mass of the protonated molecule, [M+H]⁺.

The technique provides a mass measurement with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the presence of two chlorine atoms on the phenyl ring. The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a characteristic cluster of peaks (M, M+2, M+4) that serves as a definitive indicator of the number of chlorine atoms present.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |

| Adduct (as free base) | [M+H]⁺ |

| Calculated Monoisotopic Mass | 249.0167 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the 3400-2400 cm⁻¹ region would be indicative of the N-H stretching vibrations of the primary ammonium (B1175870) group (-NH₃⁺) from the hydrochloride salt. A strong, sharp absorption peak around 1740 cm⁻¹ is characteristic of the C=O stretch of the ester functional group. Other significant peaks would include C-O stretching for the ester, C-Cl stretching from the dichlorinated ring, and various bands corresponding to the aromatic C=C and C-H bonds. google.commdpi.com

Table 3: Key Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3400 - 2400 (broad) |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 |

| Ester (C=O) | C=O Stretch | ~1740 |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

| Ester (C-O) | C-O Stretch | ~1250 - 1100 |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and conjugated systems. The primary chromophore in this compound is the 3,4-dichlorophenyl group. This substituted benzene (B151609) ring is expected to absorb UV radiation in the 250-280 nm range, which is typical for π → π* electronic transitions in aromatic systems. The presence of chlorine substituents on the benzene ring may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phenylalanine methyl ester.

Chromatographic and Separation Science Applications

Chromatographic techniques are indispensable for the purification and purity analysis of chemical compounds. For a chiral molecule like this compound, chiral chromatography is particularly crucial.

Since this compound possesses a stereocenter at the alpha-carbon, it can exist as two non-superimposable mirror images, or enantiomers (L and D forms). Assessing the enantiomeric purity, or enantiomeric excess (ee), is critical, especially in pharmaceutical and biological research. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this analysis. nih.gov

The separation is achieved through transient, diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. For phenylalanine analogues, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based Chirobiotic T) and crown ether-based columns (e.g., Crownpak CR(+)) have proven effective. researchgate.netresearchgate.net The choice of mobile phase, typically a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) and an acidic or basic aqueous buffer, is optimized to achieve baseline resolution between the two enantiomeric peaks. wiley-vch.de The relative area of the two peaks in the resulting chromatogram is used to quantify the enantiomeric purity of the sample.

Preparative Chromatography for Compound Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound from complex reaction mixtures. This method allows for the separation of the target compound from impurities, starting materials, and byproducts with high resolution and efficiency. The selection of the stationary phase, mobile phase, and detection method is critical for achieving optimal separation.

For a compound like this compound, which possesses a primary amine and a methyl ester group, reversed-phase chromatography is a common and effective approach. A C18 (octadecylsilyl) stationary phase is typically employed due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds.

The mobile phase composition is optimized to achieve the desired retention time and separation. A gradient elution method, starting with a higher percentage of a weak solvent (e.g., water with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile or methanol), is often used. This approach ensures that compounds with a wide range of polarities are effectively eluted and separated.

Detection is commonly performed using an ultraviolet (UV) detector, as the dichlorophenyl ring of this compound absorbs UV light. A photodiode array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

| Parameter | Condition |

|---|---|

| Column | C18, 10 µm, 50 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 5 mL |

| Sample Concentration | 10 mg/mL in Mobile Phase A/B (50:50) |

| Expected Purity | >99% |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identity Confirmation

To unequivocally confirm the purity and identity of the isolated this compound, hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

LC-MS Analysis:

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is ideal for analyzing non-volatile and thermally labile compounds like this compound. The compound is first separated by the LC system, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular weight of the free base (C₁₀H₁₁Cl₂NO₂) plus a proton. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms, with the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks in an approximate ratio of 9:6:1. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, providing further confirmation of the elemental composition.

GC-MS Analysis:

For GC-MS analysis, the volatility of this compound needs to be increased through derivatization. The primary amine group can be acylated, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to produce a more volatile and thermally stable derivative.

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" for the compound, allowing for its unambiguous identification. The mass spectrum would show characteristic fragments resulting from the cleavage of bonds within the derivatized molecule.

| Technique | Parameter | Expected Result |

|---|---|---|

| LC-MS (ESI+) | Protonated Molecular Ion [M+H]⁺ (m/z) | 248.0192 (for C₁₀H₁₂Cl₂NO₂⁺) |

| Isotopic Pattern | Characteristic for two chlorine atoms | |

| Key Fragments (MS/MS) | Loss of the methyl ester group, cleavage of the amino acid backbone | |

| GC-MS (EI of TFAA derivative) | Molecular Ion [M]⁺ (m/z) | 343.9988 (for C₁₂H₁₀Cl₂F₃NO₃) |

| Characteristic Fragments (m/z) | Fragments corresponding to the dichlorobenzyl moiety and the derivatized amino acid core |

X-ray Diffraction for Solid-State Structure Determination and Crystal Engineering